molecular formula C10H14ClN3O2S B8076304 3-(1-(Methylamino)ethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride

3-(1-(Methylamino)ethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride

Cat. No.: B8076304
M. Wt: 275.76 g/mol
InChI Key: ZJUOEJMVYZQKNW-UHFFFAOYSA-N
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Description

3-(1-(Methylamino)ethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride is a heterocyclic compound that belongs to the class of 1,2,4-thiadiazines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Methylamino)ethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride typically involves the condensation of 2-chlorobenzenesulfonamide with heterocyclic methyl carbimidates obtained from heterocyclic carbonitriles. The reaction is carried out in pyridine with the addition of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base . The intermediate amidines are then cyclized to form the 1,2,4-thiadiazine 1,1-dioxide structure.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(1-(Methylamino)ethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(1-(Methylamino)ethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride involves its interaction with ATP-sensitive potassium channels, leading to the modulation of potassium ion flow across cell membranes. This activity can result in various physiological effects, including vasodilation and insulin release inhibition . Additionally, the compound has been shown to inhibit certain enzymes, such as xanthine oxidase and aldose reductase, which are involved in oxidative stress and diabetic complications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-(Methylamino)ethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to modulate potassium channels and inhibit key enzymes makes it a valuable compound for further research and development in medicinal chemistry.

Properties

IUPAC Name

1-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-methylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S.ClH/c1-7(11-2)10-12-8-5-3-4-6-9(8)16(14,15)13-10;/h3-7,11H,1-2H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUOEJMVYZQKNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NS(=O)(=O)C2=CC=CC=C2N1)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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